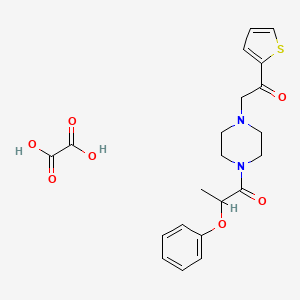
1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate is a useful research compound. Its molecular formula is C21H24N2O7S and its molecular weight is 448.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate (CAS Number: 1351587-95-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N2O6S2 with a molecular weight of 464.6 g/mol. The structure features a piperazine ring and a thiophene moiety, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O6S2 |
| Molecular Weight | 464.6 g/mol |
| CAS Number | 1351587-95-5 |
Antimicrobial Activity
Research indicates that compounds containing thiophene and piperazine rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of piperazine showed activity against various bacterial strains, suggesting that the presence of the thiophene moiety may enhance this effect by interfering with bacterial cell wall synthesis or function .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins . The mechanism appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that certain piperazine derivatives can inhibit neuroinflammation and protect against neuronal cell death in models of neurodegenerative diseases such as Alzheimer's . The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of neurotrophic factors.
Study 1: Antimicrobial Efficacy
In a clinical study assessing the antimicrobial efficacy of similar compounds, it was found that derivatives exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than traditional antibiotics . This suggests potential applications in treating resistant bacterial infections.
Study 2: Cancer Cell Line Testing
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting effective dose ranges for therapeutic applications .
The biological activities of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through ROS generation and activation of apoptotic pathways.
- Neuroprotection : By modulating inflammatory responses, it may protect neuronal cells from degeneration.
Propriétés
IUPAC Name |
oxalic acid;1-[4-(2-oxo-2-thiophen-2-ylethyl)piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S.C2H2O4/c1-15(24-16-6-3-2-4-7-16)19(23)21-11-9-20(10-12-21)14-17(22)18-8-5-13-25-18;3-1(4)2(5)6/h2-8,13,15H,9-12,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCXUSFHGZHFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC(=O)C2=CC=CS2)OC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














